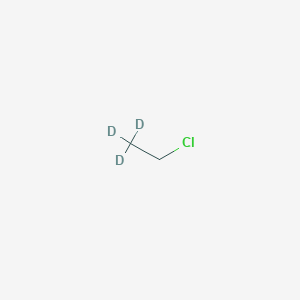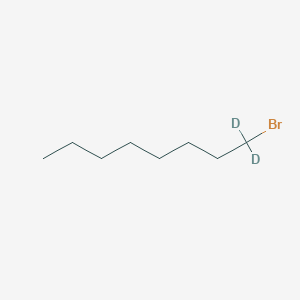
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the oxygen-carrying component of hemoglobin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with an aldehyde, such as 2-methoxybenzaldehyde, under acidic conditions. The reaction is often carried out in a solvent like dichloromethane or chloroform, with a catalyst such as trifluoroacetic acid or boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the porphyrin.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and more efficient purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogen.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of metalloporphyrins if metal ions are present, while substitution reactions can yield various functionalized porphyrins.
Applications De Recherche Scientifique
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Porphyrins are studied for their role in biological systems, such as in the synthesis of heme and chlorophyll.
Medicine: This compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: It is used in the development of sensors and materials for electronic applications due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin exerts its effects depends on its application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: This compound has methoxy groups at the 4-position instead of the 2-position, which can affect its reactivity and applications.
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin: The presence of electron-withdrawing pentafluorophenyl groups can significantly alter the electronic properties of the porphyrin.
5,10,15,20-Tetraphenylporphyrin: This is a simpler porphyrin with phenyl groups, often used as a reference compound in porphyrin chemistry.
Uniqueness
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is unique due to the presence of methoxy groups at the 2-position, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required, such as in catalysis and photodynamic therapy.
Propriétés
IUPAC Name |
5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O4/c1-53-41-17-9-5-13-29(41)45-33-21-23-35(49-33)46(30-14-6-10-18-42(30)54-2)37-25-27-39(51-37)48(32-16-8-12-20-44(32)56-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)31-15-7-11-19-43(31)55-3/h5-28,49-50H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCMJASKOUQMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7OC)C8=CC=CC=C8OC)C9=CC=CC=C9OC)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332892 |
Source


|
| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29114-94-1 |
Source


|
| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














